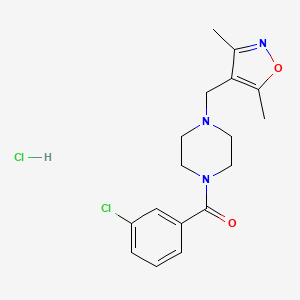
(3-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a chlorophenyl group, a piperazine ring, and a dimethylisoxazole moiety, making it a versatile molecule for further chemical modifications and applications.
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit brd4 , a protein that plays a crucial role in gene expression regulation and cell growth .
Mode of Action
Similar compounds have been shown to interact with their targets, such as brd4, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to modulate the expression of c-myc and γ-h2ax, induce dna damage, inhibit cell migration and colony formation, and arrest the cell cycle at the g1 phase .
Result of Action
Similar compounds have been shown to have significant anti-proliferative activity against various cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the reaction of 3,5-dimethylisoxazole-4-carbaldehyde with piperazine to form the intermediate piperazine derivative. This intermediate is then reacted with 3-chlorobenzoyl chloride to introduce the chlorophenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chlorophenyl group can be oxidized to form chlorophenol derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: : The isoxazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Chlorophenol derivatives.
Reduction: : Piperazine derivatives with different functional groups.
Substitution: : Isoxazole derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of the chlorophenyl group and the piperazine ring. Similar compounds might include other piperazine derivatives or chlorophenyl-containing molecules, but the combination of these features in this particular compound sets it apart.
List of Similar Compounds
Piperazine derivatives
Chlorophenyl-containing molecules
Other isoxazole derivatives
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2.ClH/c1-12-16(13(2)23-19-12)11-20-6-8-21(9-7-20)17(22)14-4-3-5-15(18)10-14;/h3-5,10H,6-9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGXAJWNWBYBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-phenylacetamide](/img/structure/B2727679.png)





![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)
![6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2727693.png)
![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)


